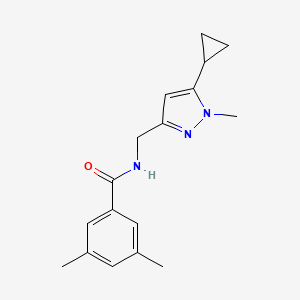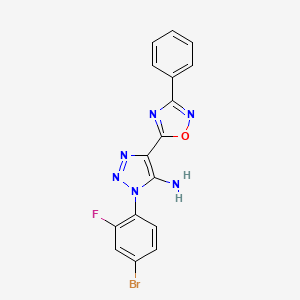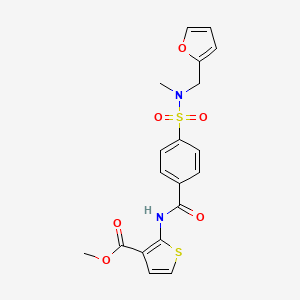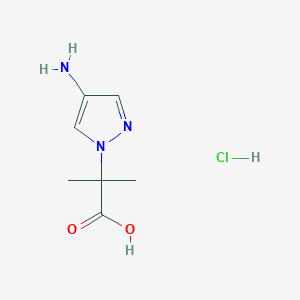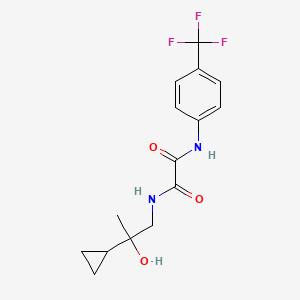
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. TFP is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes such as pain sensation, thermoregulation, and cold sensing. In
Scientific Research Applications
Hydroxyalkanoate Polymers and Oxalamide Compounds
One area of research closely related to the functionalities present in N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is the study of poly(hydroxyalkanoate)s (PHAs) and their interaction with oxalamide compounds. Xu et al. (2017) investigated the effect of oxalamide compounds on the crystallization behavior of bacterially synthesized PHAs. They found that specific configurations of oxalamide compounds can significantly enhance the crystallization rate of PHAs, which is crucial for improving their material properties for biomedical and environmental applications. The study highlights the potential of oxalamide derivatives in modifying polymer properties for advanced material science applications (Xu et al., 2017).
Oxalamide Derivatives in Organic Synthesis
Another relevant study by Mamedov et al. (2016) explored the synthesis of di- and mono-oxalamides via an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This research provides insights into novel synthetic routes that could potentially apply to the synthesis or modification of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, showcasing its versatility in organic synthesis and the possibility of generating a wide range of biologically active derivatives or materials with unique properties (Mamedov et al., 2016).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-14(23,9-2-3-9)8-19-12(21)13(22)20-11-6-4-10(5-7-11)15(16,17)18/h4-7,9,23H,2-3,8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOOELAZAYOBQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2366614.png)
![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)


![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)
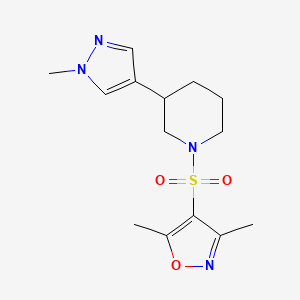
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)
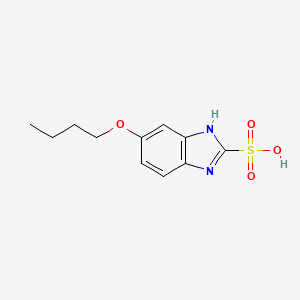
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)
